molecular formula C14H12FNO3 B8656086 (6-(2-Fluorophenyl)pyridin-3-yloxy)acetic acid methyl ester CAS No. 918145-99-0

(6-(2-Fluorophenyl)pyridin-3-yloxy)acetic acid methyl ester

Cat. No.: B8656086
CAS No.: 918145-99-0
M. Wt: 261.25 g/mol
InChI Key: DYBPCRXXVVJYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(2-Fluorophenyl)pyridin-3-yloxy)acetic acid methyl ester is a useful research compound. Its molecular formula is C14H12FNO3 and its molecular weight is 261.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

918145-99-0

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

methyl 2-[6-(2-fluorophenyl)pyridin-3-yl]oxyacetate

InChI

InChI=1S/C14H12FNO3/c1-18-14(17)9-19-10-6-7-13(16-8-10)11-4-2-3-5-12(11)15/h2-8H,9H2,1H3

InChI Key

DYBPCRXXVVJYCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CN=C(C=C1)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, 157.3 mg (3.6 mmol) of sodium hydride (55% suspension in mineral oil) were added to 620 mg (3.27 mmol) of 6-(2-fluorophenyl)pyridin-3-ol in 25 ml of DMF. After stirring at room temperature for 60 min, 551.4 mg (3.6 mmol) of bromoacetic acid methyl ester were added, and the reaction mixture was stirred at room temperature for 2 h. After concentrating, water was added, and the mixture was extracted with ethyl acetate. The organic phase was separated and concentrated. Yield: 687 mg (80%).
Quantity
157.3 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.